2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde
Overview
Description
2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde is an organic compound with the molecular formula C28H46O4 and a molecular weight of 446.66 g/mol . It is a monomeric precursor for the light-emitting polymer OC10C10-CN-PPV . This compound is known for its unique structure, which includes two 3,7-dimethyloctyloxy groups attached to a terephthalaldehyde core.
Preparation Methods
The synthesis of 2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde involves the reaction of terephthalaldehyde with 3,7-dimethyloctanol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The alkoxy groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde groups would yield terephthalic acid derivatives, while reduction would produce terephthalyl alcohol derivatives.
Scientific Research Applications
2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde has several scientific research applications:
Biology: Its derivatives can be used in the study of biological systems, particularly in the development of fluorescent probes and sensors.
Industry: It is used in the production of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde involves its interaction with molecular targets through its aldehyde and alkoxy functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, nucleic acids, or other biomolecules. The pathways involved may include oxidative stress, signal transduction, and metabolic regulation .
Comparison with Similar Compounds
2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde can be compared with similar compounds such as:
2,5-Bis(3,7-dimethyloctyloxy)terephthalic acid: This compound has carboxylic acid groups instead of aldehyde groups, which affects its reactivity and applications.
2,5-Bis(3,7-dimethyloctyloxy)terephthalyl alcohol: This compound has primary alcohol groups instead of aldehyde groups, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile chemical reactions and a wide range of applications in various fields.
Properties
IUPAC Name |
2,5-bis(3,7-dimethyloctoxy)terephthalaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O4/c1-21(2)9-7-11-23(5)13-15-31-27-17-26(20-30)28(18-25(27)19-29)32-16-14-24(6)12-8-10-22(3)4/h17-24H,7-16H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMACLBZCZVVLDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCOC1=CC(=C(C=C1C=O)OCCC(C)CCCC(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394701 | |
Record name | 2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325461-35-6 | |
Record name | 2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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